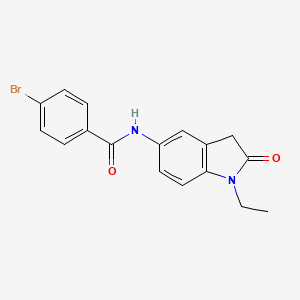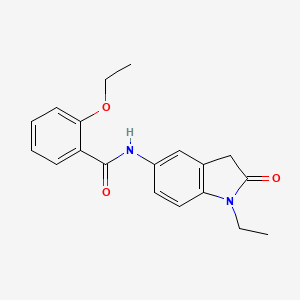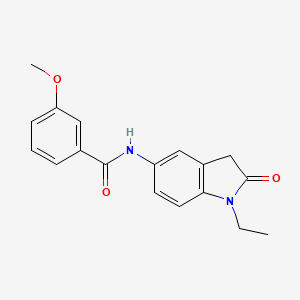
phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, also known as ETQC, is a compound that has been used in scientific research for a variety of purposes. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and can be synthesized from a variety of starting materials. ETQC has been studied for its biochemical and physiological effects, as well as its applications in scientific research.
Scientific Research Applications
Phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has been used in a variety of scientific research applications, including drug discovery, pharmacology, and biochemistry. In drug discovery, this compound is used to identify potential new drugs or therapeutic agents. In pharmacology, this compound is used to study the effects of drugs on the body. In biochemistry, this compound is used to study the biochemical and physiological effects of compounds.
Mechanism of Action
The mechanism of action of phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is not fully understood. However, it is thought that the compound may interact with certain receptors in the body, such as GABA receptors, which are involved in the regulation of neuronal excitability. The compound may also bind to certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, research has suggested that the compound may have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been suggested that this compound may be involved in the regulation of neuronal excitability, as well as in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate in lab experiments include its high solubility in water and its low toxicity. Additionally, this compound is relatively inexpensive and easy to synthesize. The limitations of using this compound in lab experiments include its low stability, as well as its lack of specificity for certain receptors and enzymes.
Future Directions
In order to better understand the biochemical and physiological effects of phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, future research should focus on identifying its mechanism of action, as well as its interactions with receptors and enzymes. Additionally, research should focus on the development of more specific and stable derivatives of this compound. Finally, further research should focus on the effects of this compound on various diseases and disorders, such as cancer and neurological disorders.
Synthesis Methods
Phenyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be synthesized from quinoline and ethyl carbamate. The synthesis of this compound involves a three-step process. The first step is the reaction of quinoline with ethyl carbamate in a basic solution to produce the desired product. The second step is the reaction of the product with a strong acid to form the desired product. The third step is the reaction of the product with a base to form the desired product. The product is then purified and isolated.
properties
IUPAC Name |
phenyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-20-16-10-9-14(12-13(16)8-11-17(20)21)19-18(22)23-15-6-4-3-5-7-15/h3-7,9-10,12H,2,8,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVZCPZRKQQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














